Potency and Notch-Sparing Selectivity: Semagacestat vs. Avagacestat
Semagacestat's Notch-sparing selectivity is limited compared to Avagacestat. Semagacestat inhibits Aβ42 with an IC50 of 10.9 nM and Notch with an IC50 of 14.1 nM, resulting in a selectivity ratio (Notch IC50 / Aβ42 IC50) of 1.3 . In contrast, Avagacestat exhibits a 193-fold selectivity for APP over Notch cleavage in some assays [1], though a cell-free assay showed a more modest 3-fold selectivity . This quantitative difference in Notch-sparing capability is a key differentiator for experimental applications.
| Evidence Dimension | Selectivity Ratio (Notch IC50 / Aβ42 IC50) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | Avagacestat: 3 to 193 (assay-dependent) |
| Quantified Difference | Semagacestat is 2.3x to 148x less Notch-sparing than Avagacestat |
| Conditions | H4 human glioma cells (Semagacestat); Cell-free in vitro γ-secretase assay and cell-based assays (Avagacestat) |
Why This Matters
Semagacestat serves as a benchmark pan-GSI with low selectivity, ideal for studies requiring concurrent Notch inhibition or as a comparator for highly selective GSIs.
- [1] Crump, C. J., et al. (2012). BMS-708,163 Targets Presenilin and Lacks Notch-Sparing Activity. Biochemistry, 51(37), 7209–7211. View Source
